(NE)-N-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
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Overview
Description
(NE)-N-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the intermediate: The initial step involves the reaction of 3-ethoxy-4-[(3-fluorophenyl)methoxy]benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction forms the intermediate oxime.
Final product formation: The intermediate oxime is then subjected to further reaction conditions, such as heating under reflux, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(NE)-N-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (NE)-N-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of certain oxidoreductases, leading to altered cellular redox states and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-ethoxy-4-fluorophenyl)methanol
- (3-ethoxy-4-fluorophenyl)(phenyl)methanone
Comparison
Compared to similar compounds, (NE)-N-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine exhibits unique properties due to the presence of the hydroxylamine group. This functional group imparts distinct reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo specific chemical reactions and interact with biological targets sets it apart from other related compounds.
Properties
IUPAC Name |
(NE)-N-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-2-20-16-9-12(10-18-19)6-7-15(16)21-11-13-4-3-5-14(17)8-13/h3-10,19H,2,11H2,1H3/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABILWIWJAJUCM-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)OCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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